molecular formula C8H12N2O2 B3052126 2,5-Diethoxypyrazine CAS No. 38629-25-3

2,5-Diethoxypyrazine

Cat. No.: B3052126
CAS No.: 38629-25-3
M. Wt: 168.19 g/mol
InChI Key: SJDFMJZMQLIMDN-UHFFFAOYSA-N
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Description

2,5-Diethoxypyrazine is an organic compound with the molecular formula C8H12N2O2. It is a derivative of pyrazine, characterized by two ethoxy groups attached to the 2 and 5 positions of the pyrazine ring. This compound is known for its distinct odor and is used in various applications, including flavoring and fragrance industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Diethoxypyrazine can be synthesized through the reaction of pyrazine with ethanol in the presence of an acid catalyst. The reaction typically involves heating pyrazine with ethanol under reflux conditions, followed by purification to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include continuous flow reactors to ensure efficient mixing and reaction rates. The use of advanced purification techniques, such as distillation and crystallization, ensures high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Diethoxypyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Diethoxypyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-diethoxypyrazine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Diethoxypyrazine is unique due to its ethoxy groups, which impart distinct chemical properties and reactivity compared to its methyl-substituted counterparts. This uniqueness makes it valuable in specific applications where its particular odor and reactivity are desired .

Properties

IUPAC Name

2,5-diethoxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-11-7-5-10-8(6-9-7)12-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDFMJZMQLIMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=C(C=N1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454193
Record name 2,5-Diethoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38629-25-3
Record name 2,5-Diethoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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